molecular formula C5H10O4 B14822149 5-Deoxyarabinose CAS No. 16777-96-1

5-Deoxyarabinose

Cat. No.: B14822149
CAS No.: 16777-96-1
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-UOWFLXDJSA-N
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Description

5-Deoxyarabinose (CAS: 13039-56-0 for the L-form; 67968-47-2 for the D-form) is a deoxy sugar derived from arabinose by the removal of the hydroxyl (-OH) group at the C5 position. Its molecular formula is C₅H₁₀O₄, with a molecular weight of 134.13 g/mol. Structurally, it exists in both pyranose and acyclic forms, but the absence of the C5-OH group destabilizes cyclic conformations, favoring reactive acyclic intermediates in catalytic reactions . This property makes it a valuable substrate for studying carbohydrate conversion pathways and synthesizing bioactive molecules, such as thio-linked disaccharides with antimycobacterial activity .

Properties

CAS No.

16777-96-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4-trihydroxypentanal

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m1/s1

InChI Key

WDRISBUVHBMJEF-UOWFLXDJSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H](C=O)O)O)O

Canonical SMILES

CC(C(C(C=O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Conversion in SnCl₄/DMSO Systems

Under acidic conditions (SnCl₄·5H₂O, DMSO/H₂O, 70°C), 5-deoxyarabinose undergoes selective transformations (Table 2):

Table 2: Product distribution vs. arabinose

SubstrateMajor ProductsMinor Products
This compoundUnsaturated α-hydroxy acids (85%)Trace aldehydes
ArabinoseFurfural (62%) + Humins (30%)Unsaturated α-hydroxy acids (8%)

The absence of the C5 hydroxyl prevents furfural formation by eliminating pathways requiring primary alcohol dehydration . Instead, this compound favors intramolecular aldol condensation , forming α,β-unsaturated acids with minimal side reactions .

Kinetic Behavior in Acidic Media

Reaction progress analysis reveals distinct kinetics (Figure 1):

Figure 1: Rate comparison

  • This compound : Second-order kinetics (k=0.012M1min1k = 0.012 \, \text{M}^{-1}\text{min}^{-1}) due to bimolecular intermediates .

  • Arabinose : First-order kinetics (k=0.004min1k = 0.004 \, \text{min}^{-1}) limited by pyranose ring opening .

The lack of a stable pyranose form in this compound accelerates substrate activation, reducing energy barriers for acyclic intermediate formation .

Enzymatic Salvage Pathways

While not directly studied for this compound, bacterial salvage pathways for related 5-deoxyribose suggest potential parallels:

  • Phosphorylation : this compound → this compound 1-phosphate (kinase-mediated) .

  • Isomerization : To 5-deoxyribulose 1-phosphate (isomerase) .

  • Aldol Cleavage : Yielding dihydroxyacetone phosphate + acetaldehyde (aldolase) .

These steps detoxify deoxy sugars while integrating them into central metabolism .

Stability and Self-Decay

Like its radical analog 5′-deoxyadenosyl, this compound derivatives may experience self-decay in aqueous solutions due to:

  • Conformational instability in loose cavities .

  • Radical-mediated H-atom abstraction under oxidative conditions .

Enzymatic microenvironments mitigate decay by pre-organizing substrates and restricting conformational flexibility .

Comparison with Similar Compounds

Key Findings :

  • The absence of the C5-OH group in this compound eliminates pathways leading to furfural and humins, which are common in arabinose conversion. Instead, it enhances selectivity toward unsaturated α-hydroxy acids (e.g., 5-deoxy variant of compound 10) by up to fivefold .
  • Kinetic studies under SnCl₄ catalysis reveal second-order kinetics for this compound, compared to first-order for arabinose, due to suppressed intermolecular humin formation .

5-Deoxy-L-Ribose vs. This compound

Property 5-Deoxy-L-Ribose This compound
CAS Number 18555-65-2 13039-56-0
Stereochemistry L-form, ribose backbone L- or D-form, arabinose backbone
Synthesis Derived from L-arabinose Derived from arabinose via C5 deoxygenation
Applications Precursor for 5-deoxy analogs (e.g., glucose) Catalyst for α-hydroxy acid synthesis

Key Findings :

  • Both compounds lack the C5-OH group but differ in stereochemical configuration. 5-Deoxy-L-ribose is biosynthesized via oxidation of L-arabinonate, while this compound is often synthesized chemically .

Comparison with Functionally Similar Compounds

2-Deoxy-D-Glucose

Property 2-Deoxy-D-Glucose This compound
Molecular Formula C₆H₁₂O₅ C₅H₁₀O₄
Deoxygenation Site C2 C5
Biological Role Glycosylation inhibitor Substrate for catalytic conversion

Key Findings :

  • Unlike this compound, 2-deoxy-D-glucose interferes with glycosylation in cells, making it a tool for metabolic studies .

Reaction Pathways and Selectivity

Oxidation Products

  • L-Rhamnose Oxidation: Produces 5-deoxyarabinonic acid and 5-deoxyribonic acid via C-C bond cleavage, highlighting the role of deoxygenation in diversifying oxidation outcomes .
  • Sn(IV)-Catalyzed Conversion: this compound forms simpler product mixtures (e.g., α-hydroxy acids) compared to arabinose, which generates furfural and humins (Figure 5B, ).

Kinetic Analysis

  • Second-Order Kinetics: Observed in this compound due to 1:2 substrate-catalyst complexes, contrasting with arabinose’s first-order kinetics .

Data Tables

Table 1: Structural Comparison of Deoxy Sugars

Compound Molecular Formula Deoxygenation Site Key Application
This compound C₅H₁₀O₄ C5 Catalytic conversion
5-Deoxy-L-Ribose C₅H₁₀O₄ C5 Biosynthetic precursor
2-Deoxy-D-Glucose C₆H₁₂O₅ C2 Metabolic inhibitor

Table 2: Reaction Outcomes (Arabinose vs. This compound)

Parameter Arabinose This compound
Furfural Formation Significant None
Humin Formation High Negligible
α-Hydroxy Acid Yield 20% 95%

Preparation Methods

Preparation Methods of 5-Deoxy-L-arabinose

Synthesis from 5-Tosyl-L-arabinose-dialkylmercaptal

This two-step process, detailed in patents US4650864A and EP0165595B1, avoids heavy metals and achieves yields exceeding 80% per step.

Step 1: Reduction with Sodium Borohydride (NaBH₄)

5-Tosyl-L-arabinose-dialkylmercaptal undergoes reduction in dimethyl sulfoxide (DMSO) at 20–100°C for 1–5 hours. The reaction replaces the tosyl group with hydrogen, yielding 5-deoxy-L-arabinose-dialkylmercaptal:
Reaction :
5-Tosyl-L-arabinose-dialkylmercaptal + NaBH₄ → 5-Deoxy-L-arabinose-dialkylmercaptal
Conditions :

  • Solvent: DMSO
  • Temperature: 20–100°C
  • Yield: ≥80%
Step 2: Acid Hydrolysis

The intermediate is treated with hydrochloric acid (HCl) in DMSO at 15–30°C for 1–5 hours, cleaving the mercaptal groups to yield 5-deoxy-L-arabinose:
Reaction :
5-Deoxy-L-arabinose-dialkylmercaptal + HCl → 5-Deoxy-L-arabinose
Conditions :

  • Acid: 6 M HCl
  • Temperature: 15–30°C
  • Yield: ≥90%

Advantages :

  • High combined yield (≥72%)
  • DMSO solvent recovery via distillation reduces costs.

Synthesis from L-Rhamnose Dialkylmercaptal

Patent EP0153095A1 outlines an alternative route using L-rhamnose, albeit less economically favorable due to L-rhamnose’s high cost.

Oxidation with Hydrogen Peroxide (H₂O₂)

L-Rhamnose dialkylmercaptal is oxidized in acetic acid (5–6x weight excess) at 25°C for 24 hours, forming 1,1-diethylsulfonyl-L-manno-2,3,4,5-tetrahydroxyhexane:
Reaction :
L-Rhamnose dialkylmercaptal + H₂O₂ → Oxidation products (II and III)
Conditions :

  • Solvent: Acetic acid
  • Oxidant: 30% H₂O₂
  • Yield: 60–70%
Ammonia Decomposition

The oxidized product is treated with aqueous ammonia (NH₃) at 0–5°C, yielding 5-deoxy-L-arabinose:
Reaction :
Oxidation products + NH₃ → 5-Deoxy-L-arabinose
Conditions :

  • Temperature: 0–5°C
  • Yield: 35–49%

Challenges :

  • Lower overall yield (≤49%) compared to the L-arabinose route.
  • Acetic acid recovery adds operational complexity.

Comparative Analysis of Synthetic Routes

Parameter L-Arabinose Route L-Rhamnose Route
Starting Material Cost Moderate High
Reaction Steps 2 2
Combined Yield ≥72% ≤49%
Solvent Recovery DMSO (easily distilled) Acetic acid (complex)
Industrial Scalability High Moderate
Heavy Metal Use None None

Key Findings :

  • Cost Efficiency : The L-arabinose route is superior due to lower raw material costs and higher yields.
  • Environmental Impact : Both methods avoid mercury, but DMSO’s recyclability favors the L-arabinose pathway.
  • Byproduct Management : The L-rhamnose method generates sulfonic acid derivatives, requiring additional purification.

Mechanistic Insights and Optimization Strategies

Role of DMSO in the L-Arabinose Route

DMSO acts as both solvent and mild oxidizing agent, stabilizing intermediates and enhancing reaction rates. Its high boiling point (189°C) permits elevated temperatures without degradation, critical for achieving ≥80% yields in Step 1.

Acetic Acid in the L-Rhamnose Route

Excess acetic acid minimizes side reactions during oxidation but complicates downstream processing. Neutralization with ammonia generates ammonium acetate, necessitating filtration and waste treatment.

Q & A

Q. How does the absence of the 5-OH group in 5-deoxyarabinose influence its reaction pathways compared to arabinose?

The 5-OH group in pentoses stabilizes pyranose forms, enabling cyclic product formation (e.g., furfural). In this compound, the lack of this group destabilizes pyranose conformations, favoring acyclic pathways toward unsaturated α-hydroxy acids and suppressing furanic derivatives. This is validated via 1^1H-13^13C HSQC spectra, which show reduced spectral complexity and absence of furfural signals (110–180 ppm 13^13C range) in this compound reactions . Kinetic studies under identical conditions (30 mM SnCl4_4, 70°C) confirm faster substrate conversion for this compound due to reduced humin formation, enabling direct tracking of intermediates .

Q. What methodological approaches are used to quantify this compound conversion in aqueous Lewis acid systems?

Quantitative 1^1H NMR spectroscopy is employed to track substrate depletion and product formation. Integrals are calibrated using Gd(III) as a relaxation agent to shorten T1 relaxation times, ensuring accurate carbon balance calculations. Time-course data are fitted to hyperbolic or exponential functions (e.g., using Pro Fit 7 software) to determine reaction order. For this compound, second-order kinetics are observed, attributed to 1:2 substrate-catalyst complexes, as supported by mass spectrometry evidence .

Advanced Research Questions

Q. Why does this compound exhibit second-order reaction kinetics in SnCl4_44​-catalyzed conversions, and what does this imply about the reaction mechanism?

Second-order kinetics suggest intermolecular interactions between the substrate and Lewis acid catalyst. In SnCl4_4-DMSO systems, this compound forms 1:2 complexes with Sn(IV), as inferred from kinetic fitting and prior studies on aldohexoses. This contrasts with arabinose, where humin formation complicates kinetic analysis. The absence of humins in this compound reactions allows isolation of initial mechanistic steps, revealing cooperative binding effects critical for pathway selectivity .

Q. How can researchers design experiments to minimize humin formation when studying this compound conversion, and what analytical techniques validate this suppression?

Humins form via intermolecular condensation of reactive intermediates. To suppress them:

  • Use DMSO-d6_6/D2_2O (85:15) as a solvent to stabilize intermediates.
  • Limit substrate concentration (<300 mM) to reduce aggregation.
  • Monitor humin formation via 1^1H NMR signals between 6.6–10.0 ppm (aromatic protons) and 110–180 ppm (13^13C carbonyl/carboxylic regions). HSQC spectra confirm the absence of these signals in this compound systems, unlike arabinose controls .

Q. How should researchers address discrepancies in reported product selectivities between this compound and other deoxygenated carbohydrates?

Contradictions often arise from differences in solvent systems, catalyst loading, or substrate stereochemistry. For example:

  • Compare HSQC spectra under standardized conditions (e.g., 30 mM SnCl4_4, 70°C).
  • Use real-time NMR to track intermediates (e.g., lactones vs. α-hydroxy acids).
  • Cross-validate with mass spectrometry to identify transient species. Systematic replication of reaction conditions (e.g., DMSO/water ratio) and stereochemical controls (C2–C4 OH configurations) can resolve selectivity conflicts .

Methodological Guidelines

Q. What statistical tools are recommended for analyzing kinetic data in this compound studies?

  • Non-linear regression : Fit time-course NMR integrals to exponential (first-order) or hyperbolic (second-order) models using software like Pro Fit 7.
  • Error analysis : Calculate standard deviations from triplicate runs to account for instrumental noise.
  • Principal Component Analysis (PCA) : Apply to HSQC spectra to quantify product mixture complexity .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Standardize solvent purity : Use deuterated DMSO (DMSO-d6_6) with ≤0.01% water content.
  • Control catalyst hydration : SnCl4_4·5H2_2O must be freshly recrystallized to avoid variability in Lewis acidity.
  • Document stereochemical controls : Specify C2–C4 OH configurations (e.g., arabinose vs. ribose comparisons) to isolate 5-OH effects .

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